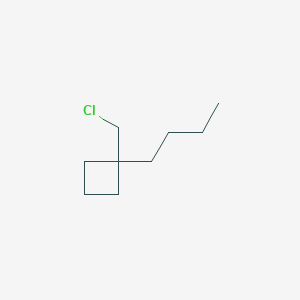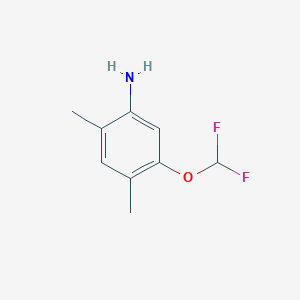
5-(Difluoromethoxy)-2,4-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Difluoromethoxy)-2,4-dimethylaniline is an organic compound characterized by the presence of a difluoromethoxy group attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the etherification of an appropriate precursor, followed by nitrification, hydrolysis, and reduction steps . The reaction conditions often require the use of specific reagents such as sodium hydroxide and freon-11 .
Industrial Production Methods
Industrial production of this compound may involve continuous flow methods to ensure high yield and purity. The process typically includes steps such as etherification, nitrification, hydrolysis, and reduction, optimized for large-scale production .
化学反応の分析
Types of Reactions
5-(Difluoromethoxy)-2,4-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
科学的研究の応用
5-(Difluoromethoxy)-2,4-dimethylaniline has several applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
作用機序
The mechanism of action of 5-(Difluoromethoxy)-2,4-dimethylaniline involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, such as inhibition of enzyme activity or alteration of signaling pathways .
類似化合物との比較
Similar Compounds
Trifluoromethoxy Compounds: These compounds have a trifluoromethoxy group instead of a difluoromethoxy group and exhibit different chemical properties and reactivity.
Fluorinated Anilines: Compounds with single fluorine atoms or other fluorinated groups attached to the aniline ring.
Uniqueness
5-(Difluoromethoxy)-2,4-dimethylaniline is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased stability and reactivity compared to non-fluorinated analogs. This makes it a valuable compound in various applications, particularly in the development of new pharmaceuticals and agrochemicals .
特性
分子式 |
C9H11F2NO |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
5-(difluoromethoxy)-2,4-dimethylaniline |
InChI |
InChI=1S/C9H11F2NO/c1-5-3-6(2)8(4-7(5)12)13-9(10)11/h3-4,9H,12H2,1-2H3 |
InChIキー |
ISRQNOJXXZJUJJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1N)OC(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


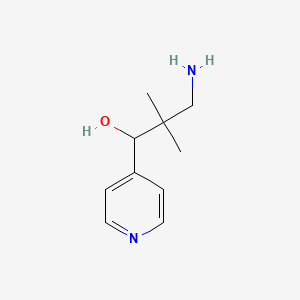
![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B13197172.png)
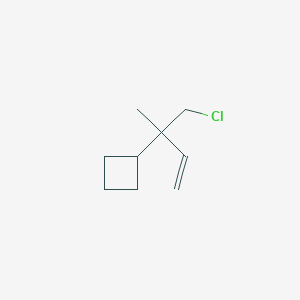
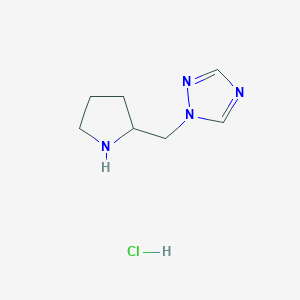
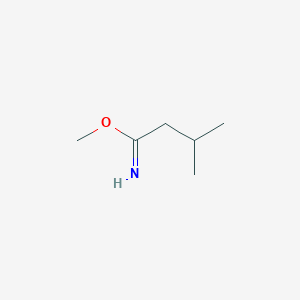

![2-(dimethylamino)-N-[(3R)-piperidin-3-yl]acetamide](/img/structure/B13197200.png)
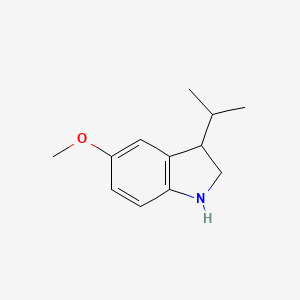
![2-Ethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197212.png)
![2-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13197220.png)
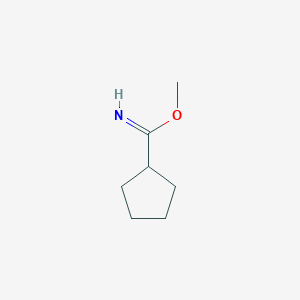
![({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13197233.png)

